molecular formula C9H11ClN2O B2963481 N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide CAS No. 864628-19-3

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide

Cat. No.: B2963481
CAS No.: 864628-19-3
M. Wt: 198.65
InChI Key: FFKDBDOYQUWIEU-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C9H12ClN3. It has a molecular weight of 197.67 . The compound is typically stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and a N-methylacetamide group at the 3-position . The InChI code for this compound is 1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5H,1,6,11H2,2H3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . The boiling point is predicted to be around 343.0±32.0 °C at 760 mmHg . The compound is expected to be a liquid, solid, or semi-solid at room temperature .

Scientific Research Applications

  • Oxidation Reactivity Channels for Acetamides : A study described the synthetic routes and chemical oxidation results of compounds including pyridin-2-yl acetamides, which are structurally related to the compound . These oxidations produced various products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

  • Infrared Spectrum Analysis : Research on N-methylacetamide, a similar compound, involved calculating the independent infrared (IR) spectrum of its components using density functional theory. This study aids in understanding the formation of the amide infrared spectrum, significant in fields like organic chemistry and chemical biology (Ji et al., 2020).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Another study synthesized molecules structurally analogous to the compound and explored their vibrational spectra and electronic properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating their relevance in photovoltaic research (Mary et al., 2020).

  • Normal Vibrations of N-Methylacetamide : Research focusing on the normal vibrations of N-methylacetamide, a compound with similarities to N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, provides insights into the molecular structure and vibrational characteristics that could be relevant to understanding the behavior of similar compounds (Miyazawa et al., 1958).

  • Copper Complexes with Sterically Demanding Ligands : A study on copper(II) complexes with ligands similar to N-(pyridin-2-yl)acetamide offers insights into how substituents in such compounds affect coordination number and geometry, which could be relevant for understanding the coordination chemistry of this compound (Smolentsev, 2017).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, also known as 5-AMAM-2-CP, is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.

Mode of Action

5-AMAM-2-CP acts as an agonist for the nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5-AMAM-2-CP binds to the nAChR, triggering a response that typically involves the opening of ion channels and the generation of an action potential.

Pharmacokinetics

It is known that 5-amam-2-cp is a major metabolite of acetamiprid, a widely used neonicotinoid insecticide . This suggests that 5-AMAM-2-CP can be metabolized in both blood and urine .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-7(13)12(2)6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKDBDOYQUWIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024728
Record name Acetamiprid metabolite (IM-1-3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864628-19-3
Record name Acetamiprid metabolite (IM-1-3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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